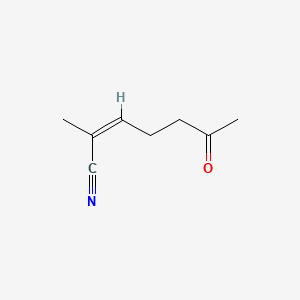
(Z)-2-methyl-6-oxohept-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-methyl-6-oxohept-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a double bond in the (Z)-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-6-oxohept-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-buten-2-ol and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of acetonitrile.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the formation of the double bond in the (Z)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-methyl-6-oxohept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, amines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-methyl-6-oxohept-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which (Z)-2-methyl-6-oxohept-2-enenitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-methyl-6-oxohept-2-enenitrile: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.
2-methyl-6-oxoheptanenitrile: A similar compound lacking the double bond, resulting in different chemical properties.
2-methyl-6-hydroxyhept-2-enenitrile: A hydroxylated derivative with distinct reactivity and applications.
Uniqueness
(Z)-2-methyl-6-oxohept-2-enenitrile is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and derivatives
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(Z)-2-methyl-6-oxohept-2-enenitrile |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)4-3-5-8(2)10/h4H,3,5H2,1-2H3/b7-4- |
InChI-Schlüssel |
SWDKVHPBZCGTFB-DAXSKMNVSA-N |
Isomerische SMILES |
CC(=O)CC/C=C(/C)\C#N |
Kanonische SMILES |
CC(=O)CCC=C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



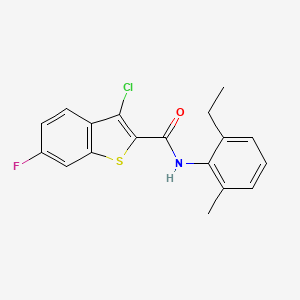
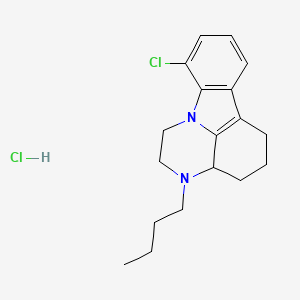
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)


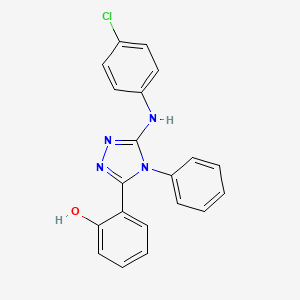
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
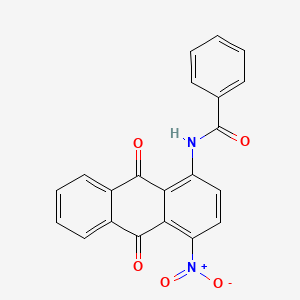
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
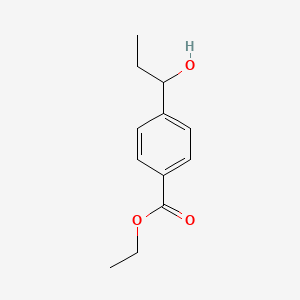
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
